Cas no 184041-99-4 (N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide)
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
- n-(3,4-methylenedioxy)benzyl-methanesulfonamide
- Cambridge id 5373058
- Oprea1_126857
- Oprea1_226781
- HMS1676O11
- Methanesulfonamide, N-(3,4-methylenedioxybenzyl)-
- N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide #
-
- MDL: MFCD00447902
- Inchi: 1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3
- InChI Key: JAOTTZZWODVWDG-UHFFFAOYSA-N
- SMILES: S(C)(NCC1=CC=C2C(=C1)OCO2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 311
- XLogP3: 0.8
- Topological Polar Surface Area: 73
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300739-500 mg |
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; . |
184041-99-4 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| abcr | AB300739-1 g |
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; . |
184041-99-4 | 90% | 1g |
€1312.80 | 2023-04-26 | |
| abcr | AB300739-500mg |
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; . |
184041-99-4 | 90% | 500mg |
€678.60 | 2025-04-20 | |
| abcr | AB300739-1g |
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; . |
184041-99-4 | 90% | 1g |
€1312.80 | 2025-04-20 | |
| Ambeed | A931495-1g |
N-[(2H-1,3-Benzodioxol-5-yl)methyl]methanesulfonamide |
184041-99-4 | 90% | 1g |
$611.0 | 2024-04-22 | |
| A2B Chem LLC | AI84669-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide |
184041-99-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI84669-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide |
184041-99-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI84669-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide |
184041-99-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI84669-500mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide |
184041-99-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI84669-1g |
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide |
184041-99-4 | >90% | 1g |
$1295.00 | 2024-04-20 |
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Suppliers
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide: A Comprehensive Overview
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, also known by its CAS number 184041-99-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.
The molecular structure of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide comprises a benzodioxole ring system attached to a methanesulfonamide group. The benzodioxole moiety is a fused bicyclic structure consisting of a benzene ring and a dioxole ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and biological assays. The methanesulfonamide group further enhances the compound's reactivity and bioavailability, which are critical factors in drug delivery systems.
Recent studies have highlighted the importance of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide in the development of novel therapeutic agents. Researchers have explored its potential as a kinase inhibitor, which is a crucial target in cancer therapy. The compound's ability to modulate enzymatic activity has been extensively investigated using advanced computational models and in vitro assays. These studies have demonstrated promising results, suggesting that this compound could serve as a lead molecule for the design of more potent and selective kinase inhibitors.
In addition to its pharmacological applications, N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has also been studied for its role in organic synthesis. Its versatile structure allows for the incorporation of various functional groups, enabling the creation of complex molecules with diverse biological activities. For instance, the compound has been used as an intermediate in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzodioxole ring through oxidative coupling reactions and the subsequent attachment of the methanesulfonamide group via nucleophilic substitution. These reactions are optimized to ensure high yields and purity, which are essential for downstream applications.
From an environmental perspective, the ecological impact of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has been evaluated through various toxicity studies. These studies have shown that the compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop strategies for safe disposal and waste management.
In conclusion, N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its promising pharmacological properties, positions it as a valuable tool in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and synthetic pathways, this compound is expected to play an increasingly important role in advancing modern medicine.
184041-99-4 (N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide) Related Products
- 349622-44-2(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxybenzene-1-sulfonamide)
- 95573-46-9(Methanesulfonamide, N-(1,3-benzodioxol-5-ylmethyl)-1,1,1-trifluoro-)
- 14165-68-5(N-[2-(3,4-dimethoxyphenyl)ethyl]methanesulfonamide)
- 22102-40-5(N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzenesulfonamide)
- 330591-89-4(N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide)
- 210113-88-5(N-(3-Methoxybenzyl)methanesulfonamide)
- 353769-68-3(N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropane-1-sulfonamide)
- 1164473-10-2((E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide)
- 1164544-53-9((E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide)
- 42060-31-1(N-(4-methoxyphenyl)methylmethanesulfonamide)